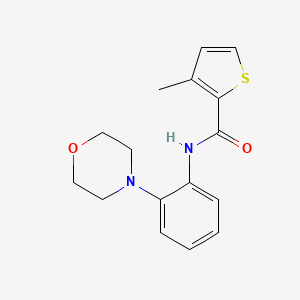
1-(3-Amino-3-oxopropyl)pyrrolidine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Amino-3-oxopropyl)pyrrolidine-2-carboxamide, also known as AOPP, is a small molecule that has been extensively studied in the field of biochemistry and pharmacology. AOPP is a derivative of proline, an amino acid that is commonly found in proteins. AOPP has been shown to have a wide range of biological activities, including anti-inflammatory, antioxidant, and antitumor effects. In
Wirkmechanismus
The exact mechanism of action of 1-(3-Amino-3-oxopropyl)pyrrolidine-2-carboxamide is not fully understood, but it is thought to involve the inhibition of oxidative stress and inflammation. 1-(3-Amino-3-oxopropyl)pyrrolidine-2-carboxamide has been shown to inhibit the production of ROS and to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. 1-(3-Amino-3-oxopropyl)pyrrolidine-2-carboxamide has also been shown to inhibit the expression of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
Biochemical and Physiological Effects
1-(3-Amino-3-oxopropyl)pyrrolidine-2-carboxamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the production of ROS and to protect against oxidative stress. 1-(3-Amino-3-oxopropyl)pyrrolidine-2-carboxamide has also been shown to inhibit the expression of pro-inflammatory cytokines, such as TNF-α and IL-6. In addition, 1-(3-Amino-3-oxopropyl)pyrrolidine-2-carboxamide has been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease. 1-(3-Amino-3-oxopropyl)pyrrolidine-2-carboxamide has also been shown to have antitumor effects and to inhibit the growth and proliferation of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(3-Amino-3-oxopropyl)pyrrolidine-2-carboxamide in lab experiments is its wide range of biological activities. 1-(3-Amino-3-oxopropyl)pyrrolidine-2-carboxamide has been shown to have anti-inflammatory, antioxidant, and antitumor effects, making it a useful tool for studying these processes. However, one limitation of using 1-(3-Amino-3-oxopropyl)pyrrolidine-2-carboxamide is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are many potential future directions for research on 1-(3-Amino-3-oxopropyl)pyrrolidine-2-carboxamide. One area of interest is its potential use as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's disease. 1-(3-Amino-3-oxopropyl)pyrrolidine-2-carboxamide has been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease, making it a promising candidate for further study. Another area of interest is its potential use as an anticancer agent. 1-(3-Amino-3-oxopropyl)pyrrolidine-2-carboxamide has been shown to have antitumor effects and to inhibit the growth and proliferation of cancer cells, making it a potential candidate for cancer treatment. Finally, further research is needed to fully understand the mechanism of action of 1-(3-Amino-3-oxopropyl)pyrrolidine-2-carboxamide and its potential use in other biological processes.
Synthesemethoden
1-(3-Amino-3-oxopropyl)pyrrolidine-2-carboxamide can be synthesized using a variety of methods. One common method involves the reaction of proline with acetylacetone to form 3-acetylproline. This compound is then reacted with hydroxylamine to form 3-hydroxyproline. Finally, 3-hydroxyproline is reacted with ethyl chloroformate to form 1-(3-Amino-3-oxopropyl)pyrrolidine-2-carboxamide. Other methods involve the use of different starting materials and reagents, but the basic principle remains the same.
Wissenschaftliche Forschungsanwendungen
1-(3-Amino-3-oxopropyl)pyrrolidine-2-carboxamide has been studied extensively in the field of biochemistry and pharmacology. It has been shown to have a wide range of biological activities, including anti-inflammatory, antioxidant, and antitumor effects. 1-(3-Amino-3-oxopropyl)pyrrolidine-2-carboxamide has also been shown to inhibit the production of reactive oxygen species (ROS) and to protect against oxidative stress. In addition, 1-(3-Amino-3-oxopropyl)pyrrolidine-2-carboxamide has been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
Eigenschaften
IUPAC Name |
1-(3-amino-3-oxopropyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O2/c9-7(12)3-5-11-4-1-2-6(11)8(10)13/h6H,1-5H2,(H2,9,12)(H2,10,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIBHRFGYWHIIIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CCC(=O)N)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Amino-3-oxopropyl)pyrrolidine-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 2-butan-2-ylimino-2-[2-[2-chloro-5-(trifluoromethyl)phenyl]hydrazinyl]acetate](/img/structure/B7543509.png)
![1-[3,5-Bis(2,2,2-trifluoroethoxy)phenyl]-3-(4-nitrophenyl)urea](/img/structure/B7543512.png)

![[2-(cyclopropylamino)-2-oxoethyl] 4-(1H-indol-3-yl)butanoate](/img/structure/B7543541.png)
![N-[1-[(4-methyl-1,3-thiazol-2-yl)amino]-1-oxo-3-phenylpropan-2-yl]thiophene-2-carboxamide](/img/structure/B7543543.png)


![N-[3-(dimethylsulfamoyl)phenyl]-2-(1H-perimidin-2-ylsulfanyl)acetamide](/img/structure/B7543567.png)
![N-[(3-chloro-4-methoxyphenyl)methyl]-1-methyltetrazol-5-amine](/img/structure/B7543569.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-methyl-2-phenylquinoline-4-carboxamide](/img/structure/B7543570.png)
![3'-[(5-Oxo-[1,3]thiazolo[3,2-a]pyrimidin-7-yl)methyl]spiro[1,2-dihydroindene-3,5'-imidazolidine]-2',4'-dione](/img/structure/B7543580.png)
![4,5-Dihydro-naphtho[1,2-d]thiazol-2-ylamine hydroiodide](/img/structure/B7543588.png)
